molecular formula C11H20ClNO2S B2747936 Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride CAS No. 2287289-08-9

Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride

Cat. No.: B2747936
CAS No.: 2287289-08-9
M. Wt: 265.8
InChI Key: QNFXZHISCGIEQP-UHFFFAOYSA-N
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Description

Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate hydrochloride is a spirocyclic compound featuring a sulfur atom (thia) at position 8, a nitrogen atom (aza) at position 1, and an ethyl carboxylate group at position 2. Its hydrochloride salt enhances aqueous solubility, making it relevant for pharmaceutical and chemical research. Spirocyclic frameworks are prized for their conformational rigidity and bioactivity, particularly in central nervous system (CNS) and anticancer therapeutics .

Properties

IUPAC Name

ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S.ClH/c1-2-14-10(13)9-3-6-12-11(9)4-7-15-8-5-11;/h9,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFXZHISCGIEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC12CCSCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable thioamide with an ethyl ester under acidic conditions to form the spirocyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the spirocyclic structure.

Scientific Research Applications

Chemistry

Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate; hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique spirocyclic structure allows researchers to investigate the properties of spiro compounds and their derivatives.

Synthetic Routes

The synthesis typically involves cyclization reactions, where thioamides react with ethyl esters under controlled acidic conditions. This method allows for high yields and purity of the desired compound.

Reaction TypeDescription
CyclizationFormation of the spirocyclic core from thioamides and ethyl esters
SubstitutionIntroduction of various functional groups into the spirocyclic structure

Biology

The compound's structural characteristics make it a candidate for studying enzyme interactions and protein binding, which are critical in understanding biological processes.

Research indicates potential antimicrobial properties, suggesting its use in developing new antibiotics. Studies have shown that derivatives can inhibit bacterial growth effectively.

Study FocusFindings
Antimicrobial ActivitySignificant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Enzyme Interaction StudiesPotential modulation of enzyme activity, aiding in drug design targeting specific biological pathways.

Medicine

Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate; hydrochloride is being explored for its pharmaceutical potential, particularly in the development of drugs with antimicrobial and anticancer properties.

Case Studies

  • Antimicrobial Activity : A study evaluated its efficacy against common pathogens, revealing promising results that warrant further investigation into its mechanism of action.
  • Anticancer Properties : Preliminary results suggest that the compound may induce apoptosis in cancer cell lines, indicating potential as a lead compound for cancer therapy.
Case Study
Antimicrobial EfficacyEffective against bacterial strains at low concentrations.
Anticancer ActivityInduces apoptosis in specific cancer cell lines, suggesting further exploration is needed.

Industry

In industrial applications, this compound can be utilized to develop new materials with specific chemical properties such as catalysts or polymers. Its unique structure may enhance the performance characteristics of these materials.

Mechanism of Action

The mechanism by which Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting or modifying their activity. The spirocyclic structure may allow for unique binding interactions, making it a valuable tool for studying molecular pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, emphasizing differences in heteroatoms, substituents, and physicochemical properties:

Compound Name Heteroatoms/Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%) Key Features Reference
Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate hydrochloride 8-thia, 1-aza, ethyl carboxylate C₁₁H₁₈ClNO₂S 263.78 Not reported Not reported Sulfur enhances lipophilicity; hydrochloride salt improves solubility Target Compound
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) 8-thia, 1-aza, tert-butyl carboxylate C₁₃H₂₁NO₂S 255.37 89–90 76 tert-Bu group increases steric bulk; lower aqueous solubility
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride 8-oxa, 2-aza, methyl carboxylate C₁₀H₁₈ClNO₃ 235.71 Not reported Not reported Oxygen reduces ring strain; methyl ester lowers molecular weight
8-Thia-1-azaspiro[4.5]decane hydrochloride (1f·HCl) 8-thia, 1-aza C₈H₁₆ClNS 201.73 Not reported Not reported Lacks carboxylate; simpler structure with higher polarity
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride 2,8-diaza, benzyl, ethyl carboxylate C₁₈H₂₈Cl₂N₂O₂ 375.33 Not reported Not reported Dual nitrogen sites; dihydrochloride salt enhances solubility

Biological Activity

Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential antiviral properties and interactions with various biological systems. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C11_{11}H19_{19}NO2_2S
  • Molecular Weight : 229.34 g/mol
  • CAS Number : 2092815-92-2
  • IUPAC Name : Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate hydrochloride

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds featuring the 1-thia-4-azaspiro[4.5]decane scaffold, which includes ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate. A notable study evaluated a series of related compounds against human coronavirus 229E and various strains of influenza virus. The results indicated that certain derivatives exhibited significant antiviral activity with low cytotoxicity.

CompoundEC50_{50} (µM)Virus Targeted
8m5.5HCoV 229E
8n8.1HCoV 229E
7n12HCoV 229E
7m31HCoV 229E

The most potent analogs carried specific substituents at the C-2 and C-8 positions of the azaspiro framework, indicating a clear structure-activity relationship (SAR). For instance, compounds with bulky substituents at these positions showed enhanced activity compared to their unsubstituted counterparts .

The mechanism by which these compounds exert their antiviral effects is still under investigation. However, it has been suggested that they may interfere with viral entry or replication processes, possibly by targeting viral fusion proteins or other essential viral components .

Study on Influenza Virus Inhibition

In a comprehensive screening program, a series of azaspiro compounds were synthesized and tested for their ability to inhibit influenza virus replication. While ethyl 8-thia-1-azaspiro[4.5]decane derivatives showed no activity against influenza viruses at concentrations up to 100 µM, they were effective against human coronaviruses, suggesting a selective antiviral profile .

Structure-Activity Relationship Analysis

A detailed SAR analysis was conducted on several derivatives of the azaspiro scaffold to identify key structural features that contribute to biological activity. The presence of methyl or ethyl groups at specific positions significantly enhanced the efficacy against coronaviruses, while other configurations resulted in diminished or absent activity .

Synthesis Methods

Ethyl 8-thia-1-azaspiro[4.5]decane derivatives can be synthesized through various methods, including:

  • Refluxing Thioglycolic Acid with Carbonyl Compounds : This method involves heating thioglycolic acid with carbonyl compounds in the presence of an acid catalyst.
  • Copper-Catalyzed Reactions : Recent advancements include copper-catalyzed difluoroalkylation methods that allow for efficient synthesis of substituted azaspiro compounds .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
SpirocyclizationBF₃·Et₂O, 25°C, 12h65–70≥95%
EsterificationEtOH, SOCl₂, reflux, 6h80–85≥98%
Salt PrecipitationHCl gas, Et₂O, 0°C90–95≥99%

Basic: How is structural elucidation performed for this compound?

Methodological Answer:
X-ray crystallography is the gold standard. Key tools include:

  • SHELX Suite : For solving and refining crystal structures. Use SHELXD for phase determination and SHELXL for least-squares refinement, accounting for disorder in the spirocyclic system .
  • WinGX/ORTEP-3 : For visualizing thermal ellipsoids and validating bond angles/planarity .
  • Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planar ring distortions using software like PLATON .

Q. Table 2: Crystallographic Software Comparison

ToolFunctionalityLimitations
SHELXHigh-precision refinementRequires manual disorder modeling
WinGXIntegrated workflow for small moleculesLimited macromolecular support
ORTEP-3Real-space structure validationNo automated error correction

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protection : Use nitrile gloves (tested for HCl permeability) and FFP3 respirators to prevent inhalation of fine crystalline particles .
  • Spill Management : Neutralize acid spills with sodium bicarbonate, followed by vacuum collection in sealed containers .
  • Storage : Store in amber glass under argon at –20°C to prevent hygroscopic degradation .

Advanced: How can structural data contradictions (e.g., bond-length discrepancies) be resolved?

Methodological Answer:
Contradictions often arise from dynamic disorder or lattice strain. Mitigation strategies include:

  • Multi-Refinement Models : Use SHELXL’s PART instruction to model disorder across asymmetric units .
  • Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting data at 100 K .
  • DFT Validation : Compare experimental geometries with B3LYP/6-31G(d) calculations to identify outliers .

Q. Example Workflow :

Collect high-resolution (<1.0 Å) X-ray data.

Refine with SHELXL using restraints for strained bonds.

Validate against DFT-optimized coordinates.

Advanced: What pharmacological mechanisms are hypothesized for derivatives of this compound?

Methodological Answer:
While direct studies are limited, analogous spirocyclic compounds show:

  • Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., CDK2) via the carboxylate group .
  • Neurotransmitter Modulation : Interaction with GABAₐ receptors due to structural mimicry of bicyclic antidepressants .

Q. Table 3: Bioactivity of Structural Analogues

CompoundTargetIC₅₀ (nM)Selectivity Index
Ethyl pyrrolidine-2-carboxylateCDK2120 ± 158.2 (vs. CDK1)
8-Methyl-2,8-diazaspiro[4.5]decaneGABAₐ (α1β2γ2)450 ± 303.5 (vs. 5-HT3)

Advanced: How can synthesis be optimized for scalability?

Methodological Answer:

  • Continuous Flow Reactors : Improve spirocyclization yields (85–90%) by maintaining precise temperature (±1°C) and residence time control .
  • DoE (Design of Experiments) : Apply factorial designs to optimize reagent stoichiometry (e.g., 1.2:1 thiol:ketone ratio) and solvent polarity .

Advanced: How does pH influence the compound’s stability in aqueous solutions?

Methodological Answer:

  • Hydrolysis Kinetics : The ester group hydrolyzes rapidly at pH >8 (t₁/₂ = 2h at pH 9), forming the carboxylic acid derivative. Below pH 6, the compound remains stable for >72h .

Q. Table 4: Stability Under Varied Conditions

pHTemperature (°C)Degradation Pathwayt₁/₂ (h)
225Protonation of amine>1000
7.437Slow ester hydrolysis120
925Rapid saponification2

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